molecular formula C18H17F3N6O2S B2417873 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1021217-98-0

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2417873
CAS No.: 1021217-98-0
M. Wt: 438.43
InChI Key: LTPVFVQECBKPMW-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyridazinyl-pyridinyl core linked to a benzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl-pyridinyl core, followed by the introduction of the benzenesulfonamide group. Common synthetic routes include:

    Condensation Reactions: Combining pyridazinyl and pyridinyl precursors under acidic or basic conditions.

    Nucleophilic Substitution: Introducing the benzenesulfonamide group via nucleophilic substitution reactions.

    Oxidative Coupling: Employing oxidative agents to couple the pyridazinyl-pyridinyl core with the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal conditions to ensure efficient reactions.

    Catalysts and Reagents: Using specific catalysts and reagents to facilitate the desired transformations.

    Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reducing agents can convert the compound into reduced forms.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyridin-3-ylamino)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of a pyridazinyl-pyridinyl core and a benzenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-3-1-5-15(11-13)30(28,29)24-10-9-23-16-6-7-17(27-26-16)25-14-4-2-8-22-12-14/h1-8,11-12,24H,9-10H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVFVQECBKPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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